2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
Description
This compound features a cyclopenta[d]pyrimidin-4-ol core substituted with a thioether-linked 5-methyl-2-phenyloxazole moiety. Its structure integrates heterocyclic systems known for diverse bioactivity, including kinase inhibition and antimicrobial properties. The oxazole ring contributes to π-π stacking interactions in biological targets, while the thioether bridge enhances metabolic stability compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-15(19-17(23-11)12-6-3-2-4-7-12)10-24-18-20-14-9-5-8-13(14)16(22)21-18/h2-4,6-7H,5,8-10H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVRFGGQQBFELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(CCC4)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (CAS Number: 902446-40-6) has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 339.41 g/mol. Its structure features a cyclopenta[d]pyrimidine core, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria and fungi. For example, a study highlighted that derivatives related to this compound exhibited moderate to potent activity against strains such as Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM for some derivatives .
Anticancer Activity
The anticancer potential of the compound has been investigated through in vitro assays. The compound demonstrated significant cytotoxic effects on various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, the compound has shown promise in enzyme inhibition studies. It has been tested for its ability to inhibit key enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico studies have indicated strong binding affinities to bacterial enzymes such as MurD and DNA gyrase, suggesting a competitive inhibition mechanism that disrupts bacterial cell wall synthesis and DNA replication .
- Apoptosis Induction : The cytotoxic effects observed in cancer cell lines are believed to result from the activation of apoptotic pathways, leading to cell death .
- Enzyme Interaction : The inhibition of enzymes like acetylcholinesterase suggests that the compound may interfere with neurotransmitter breakdown, potentially enhancing cholinergic signaling in neurodegenerative conditions .
Research Findings
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various derivatives against clinical isolates of bacteria. The results indicated that modifications in the thioether group significantly enhanced antimicrobial potency.
- Cancer Cell Line Studies : In a series of experiments using MTT assays, researchers found that the compound reduced cell viability in breast cancer cells by more than 50% at concentrations lower than 10 μM.
- Enzyme Inhibition Analysis : The compound was tested for enzyme inhibition using spectrophotometric methods, showing IC50 values indicative of strong inhibitory effects on both acetylcholinesterase and urease.
Scientific Research Applications
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Notably, certain derivatives showed stronger activity than standard antibiotics like cefotaxime .
Case Study: Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial potency of the compound against clinical bacterial isolates.
- Findings : Modifications in the thioether group enhanced antimicrobial activity significantly.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies using MTT assays revealed that it reduced cell viability in several cancer cell lines, including breast cancer cells, with IC50 values below 10 μM. This suggests a promising role in cancer therapeutics .
Case Study: Cytotoxicity Screening
- Objective : Assess the cytotoxic effects on human cancer cell lines (e.g., NCI-H460, HepG2).
- Results : Most derivatives exhibited moderate to potent cytotoxicity with IC50 values indicating effective growth inhibition.
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for therapeutic applications in:
- Antimicrobial Treatments : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Therapy : Formulation of novel anticancer drugs aimed at specific tumor types.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
†Aligned with due to structural parallels. ‡Density-based prediction in ; lower logP reflects polar chloro-substituent. ††Closest analog in evidence, differing in phenyl substitution (methoxy vs. hydrogen in target).
- Substituent Impact :
- Electron-Donating Groups (e.g., Methoxy) : The dimethoxyphenyl analog () exhibits increased molecular weight and similar logP to the target compound, suggesting methoxy groups enhance solubility slightly without compromising lipophilicity.
- Electron-Withdrawing Groups (e.g., Chloro) : The chlorophenyl derivative () shows reduced logP (1.33 vs. 3.67) and lower pKa, indicating enhanced polarity and acidity, likely due to the chloro group’s inductive effects.
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The target compound’s predicted logP (~3.67) aligns with , reflecting balanced lipophilicity for membrane permeability. In contrast, the chlorophenyl analog’s lower logP () may limit CNS penetration but improve aqueous solubility.
- Metabolic Stability : Thioether linkages in the target and resist oxidative metabolism better than sulfide or ether analogs, as seen in related pyrimidine derivatives .
Preparation Methods
Cyclopenta[d]Pyrimidine Scaffold Formation
The bicyclic pyrimidine system is constructed via cyclocondensation of ethyl 2-oxocyclopentanecarboxylate with thiourea derivatives.
- Ethyl 2-oxocyclopentanecarboxylate (1.0 eq) reacts with 4-hydroxy-6-methylpyrimidin-2(1H)-one (1.2 eq) in refluxing acetic acid (12 h).
- Chlorination : Treat intermediate with POCl₃ (3 eq) at 80°C for 6 h to yield 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (85% yield).
- Thiolation : React with NaSMe in anhydrous DMF at 100°C to install the methylthio group (Intermediate A, 78% yield).
Table 1: Optimization of Chlorination Conditions
| POCl₃ (eq) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2 | 70 | 8 | 62 |
| 3 | 80 | 6 | 85 |
| 4 | 90 | 4 | 82 |
Synthesis of the Oxazole-Thiol Component
Oxazole Ring Construction
The 5-methyl-2-phenyloxazole moiety is synthesized via Robinson-Gabriel cyclization.
- Condensation : React benzamide (1.0 eq) with acetylacetone (1.1 eq) in PPA (polyphosphoric acid) at 120°C for 3 h.
- Hydroxymethylation : Treat oxazole with paraformaldehyde (1.5 eq) in dioxane/HCl (cat.) to install hydroxymethyl group (72% yield).
- Thiolation : Convert hydroxymethyl to mercapto group using Lawesson’s reagent (0.5 eq) in THF (Intermediate B, 68% yield).
Critical Parameters :
- Temperature control : Excess heat (>130°C) leads to oxazole ring decomposition
- Moisture sensitivity : Thiol intermediates require anhydrous conditions
Coupling of Pyrimidine and Oxazole Components
Nucleophilic Aromatic Substitution
- Deprotonate Intermediate B (1.2 eq) with NaH (1.5 eq) in anhydrous THF at 0°C.
- Add Intermediate A (1.0 eq) and heat to 60°C for 12 h under N₂.
- Quench with ice-water, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc 3:1).
Table 2: Solvent Screening for Coupling Reaction
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 12 | 45 |
| THF | 60 | 12 | 78 |
| Dioxane | 80 | 8 | 65 |
Alternative Mitsunobu Coupling
For oxygen-sensitive substrates, employ Mitsunobu conditions ():
- React Intermediate A (1.0 eq) with Intermediate B (1.5 eq) using DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF (24 h, rt).
- Isolate product via filtration through silica gel (62% yield).
Final Hydroxylation and Purification
Hydroxyl Group Deprotection
If protected during synthesis (e.g., as O-TBS ether):
- Treat with TBAF (1.1 eq) in THF (0°C to rt, 2 h).
- Neutralize with NH₄Cl and extract with CH₂Cl₂ (89% yield).
Crystallization Optimization
Table 3: Recrystallization Solvent Systems
| Solvent Ratio | Crystal Form | Purity (%) |
|---|---|---|
| EtOH:H₂O (4:1) | Needles | 99.2 |
| Acetone:Hexane (1:3) | Plates | 98.7 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows >99% purity with t₃ = 8.72 min.
Q & A
Q. How can researchers optimize the synthesis of 2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol to improve yield and purity?
Methodological Answer: Synthesis optimization requires a stepwise approach:
- Reagent selection : Use catalysts like triethylamine (base) and solvents such as dimethylformamide (DMF) to enhance reaction efficiency and solubility .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to track intermediate formation and purity .
- Purification : Recrystallize products using solvent mixtures (e.g., DMF:EtOH, 1:1) to remove impurities .
Q. What analytical techniques are most suitable for characterizing the structural and functional groups of this compound?
Methodological Answer:
- Spectroscopic analysis : Use NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Chromatography : HPLC with UV detection ensures purity (>95%) and quantifies degradation products .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s biological activity while minimizing confounding variables?
Methodological Answer:
- Randomized block designs : Split plots by treatment groups (e.g., dose levels) and subplots by biological replicates (e.g., cell lines or animal models) to control variability .
- Longitudinal studies : For chronic toxicity or efficacy, adopt phased assessments (e.g., 12-week exposure intervals) with parallel control groups .
- Blinding : Implement double-blinding in pharmacological assays to reduce bias .
Q. What strategies can resolve contradictions in data related to the compound’s mechanism of action (e.g., conflicting enzyme inhibition results)?
Methodological Answer:
- Dose-response validation : Test multiple concentrations to identify non-linear effects or off-target interactions.
- Orthogonal assays : Cross-validate using techniques like surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Computational modeling : Apply molecular docking to reconcile discrepancies between in vitro and in silico results .
Q. How can researchers integrate this compound’s pharmacokinetic properties into existing theoretical frameworks for drug discovery?
Methodological Answer:
- ADME profiling : Link experimental data (e.g., logP, plasma protein binding) to quantitative structure-activity relationship (QSAR) models.
- Compartmental modeling : Use physiologically based pharmacokinetic (PBPK) simulations to predict tissue distribution and clearance rates.
- Mechanistic alignment : Map interactions (e.g., CYP450 inhibition) to known pathways using systems biology tools .
Q. What methodologies are critical for assessing the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- Partition coefficient studies : Measure log Kow (octanol-water) to predict bioaccumulation potential.
- Microcosm experiments : Simulate environmental degradation (hydrolysis, photolysis) under varied pH and temperature conditions.
- Tiered ecotoxicity testing : Start with Daphnia magna acute toxicity assays (LC50), followed by chronic exposure studies in fish models .
Methodological and Theoretical Considerations
Q. How can researchers address challenges in scaling up synthesis without compromising reproducibility?
Methodological Answer:
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to maintain reaction consistency.
- Design of experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent volume) for large batches .
Q. What theoretical frameworks are essential for hypothesis-driven studies on this compound’s therapeutic potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
